Physicochemical properties of Benzyl 4-bromopyridine-2-carboxylate
Physicochemical properties of Benzyl 4-bromopyridine-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Benzyl 4-bromopyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-bromopyridine-2-carboxylate is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine-2-carboxylic acid, it serves as a versatile synthetic intermediate. The presence of a bromine atom at the 4-position, a benzyl ester at the 2-position, and a nitrogen atom within the aromatic ring imparts a unique combination of electronic and steric properties. These features make it a valuable scaffold for developing novel therapeutic agents and functional materials. For instance, the pyridine core is a common motif in numerous pharmaceuticals, while the bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of Benzyl 4-bromopyridine-2-carboxylate. While direct experimental data for this specific molecule is not extensively documented in public literature, we can infer many of its characteristics with high confidence by analyzing its constituent parts and data from closely related analogs, such as its parent acid, 4-bromopyridine-2-carboxylic acid, and its methyl ester. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for its effective synthesis, handling, and application.
Chemical Identity and Core Structure
The foundational step in understanding any molecule is to define its structure and fundamental identifiers.
Molecular Structure
The structure consists of a pyridine ring substituted at the 2-position with a benzyl carboxylate group and at the 4-position with a bromine atom.
Diagram 1: Chemical Structure of Benzyl 4-bromopyridine-2-carboxylate
Caption: Structure of Benzyl 4-bromopyridine-2-carboxylate.
Physicochemical Identifiers
A summary of the core identifiers for Benzyl 4-bromopyridine-2-carboxylate and its parent acid is provided below. The data for the benzyl ester is calculated, while the data for the parent acid is experimentally derived where available.
| Property | Benzyl 4-bromopyridine-2-carboxylate (Predicted/Calculated) | 4-Bromopyridine-2-carboxylic acid (Experimental/Known) | Reference |
| CAS Number | Not assigned | 30766-03-1 | [1][2] |
| Molecular Formula | C₁₃H₁₀BrNO₂ | C₆H₄BrNO₂ | [1] |
| Molecular Weight | 292.13 g/mol | 202.01 g/mol | [1][2] |
| IUPAC Name | Benzyl 4-bromopyridine-2-carboxylate | 4-Bromopyridine-2-carboxylic acid | [1] |
| Synonyms | Benzyl 4-bromopicolinate | 4-Bromopicolinic acid | [2][3] |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=NC=CC(Br)=C2 | C1=CN=C(C=C1Br)C(=O)O | [1] |
| InChIKey | (Predicted) | RPHHYRNGCJYQSP-UHFFFAOYSA-N | [1][4] |
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological and chemical systems, influencing everything from solubility and absorption to reactivity and formulation.
Melting Point, Boiling Point, and Physical State
-
Physical State : Expected to be a white to off-white crystalline solid at room temperature, similar to its methyl ester analog (Methyl 4-bromopyridine-2-carboxylate), which is a powder.[5][6]
-
Melting Point : The melting point is predicted to be higher than that of the methyl ester (54-56 °C) due to the larger, more rigid benzyl group, which allows for more effective crystal packing.[6] For comparison, the parent acid has a significantly higher melting point due to intermolecular hydrogen bonding.[7][8] A reasonable estimate would be in the range of 70-90 °C.
-
Boiling Point : The boiling point is expected to be significantly high, likely over 350 °C at atmospheric pressure, and would likely decompose before boiling. The parent acid has a calculated boiling point of 347.8 °C at 760 mmHg.[9]
Solubility Profile
The solubility of a compound is paramount, especially in drug development. The transition from a carboxylic acid to a benzyl ester dramatically alters the solubility profile.
-
Aqueous Solubility : The parent acid has some water solubility due to the carboxylic acid group's ability to hydrogen bond and ionize. The benzyl ester, however, will be practically insoluble in water. The large, nonpolar benzyl group and the loss of the acidic proton significantly increase its lipophilicity.
-
Organic Solubility : Benzyl 4-bromopyridine-2-carboxylate is expected to be soluble in a range of common organic solvents, including dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It will likely have moderate solubility in alcohols like methanol and ethanol and lower solubility in nonpolar solvents such as hexanes.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a key indicator of a drug's ability to cross cell membranes.
-
Predicted LogP : The parent acid, 4-bromopyridine-2-carboxylic acid, has a calculated XLogP3 of 1.4.[1] The addition of the benzyl group will substantially increase the lipophilicity. We can estimate the LogP for the benzyl ester to be in the range of 3.0 to 3.5, making it significantly more lipophilic and favoring partitioning into lipidic environments.
Acidity/Basicity (pKa)
The pKa values determine the ionization state of a molecule at a given pH.
-
Pyridine Nitrogen (pKa) : The pyridine nitrogen is basic. For the parent 4-bromopyridine, the pKa of the conjugate acid is low due to the electron-withdrawing effect of the bromine. The addition of the electron-withdrawing carboxylate group at the 2-position will further decrease the basicity of the pyridine nitrogen. The pKa of the protonated pyridine nitrogen in Benzyl 4-bromopyridine-2-carboxylate is predicted to be in the range of 1-2. This means the pyridine ring will only be significantly protonated under strongly acidic conditions.
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. The following are predicted spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum will be the most informative for structural confirmation.
-
Benzyl Protons : A multiplet corresponding to the 5 protons of the phenyl ring will appear in the aromatic region, typically around 7.3-7.5 ppm. A characteristic singlet for the two benzylic methylene (-CH₂-) protons will be observed further downfield, likely between 5.3-5.5 ppm.
-
Pyridine Protons : The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 7.5-9.0 ppm). Due to the substitution pattern, they will likely show a characteristic set of splitting patterns (e.g., a singlet, a doublet, and a doublet of doublets).
-
-
¹³C NMR : The carbon NMR will show distinct signals for each unique carbon atom.
-
Carbonyl Carbon : The ester carbonyl carbon will have a characteristic chemical shift in the range of 160-170 ppm.
-
Aromatic Carbons : The carbons of the benzyl and pyridine rings will appear in the typical aromatic region of 120-150 ppm. The carbon attached to the bromine (C4) will be shifted relative to an unsubstituted pyridine.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak : In an ESI-MS experiment, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 292.0 and 294.0.
-
Isotopic Pattern : A key feature will be the characteristic isotopic pattern for a molecule containing one bromine atom. The [M]⁺ and [M+2]⁺ peaks will have an approximate 1:1 intensity ratio, which is a definitive indicator of the presence of bromine.[10]
-
Fragmentation : Common fragmentation pathways would include the loss of the benzyl group or the entire benzyloxycarbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
C=O Stretch : A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1720-1740 cm⁻¹.
-
C-O Stretch : A C-O stretching band for the ester linkage will be present in the 1100-1300 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches : Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and aromatic C=C and C=N ring stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
Synthesis and Reactivity
Understanding the synthesis and potential reactions of Benzyl 4-bromopyridine-2-carboxylate is crucial for its application as a synthetic intermediate.
Synthetic Pathway
The most direct route to synthesize Benzyl 4-bromopyridine-2-carboxylate is through the esterification of its parent acid, 4-bromopyridine-2-carboxylic acid.
Diagram 2: Synthetic Workflow for Benzyl 4-bromopyridine-2-carboxylate
Caption: General workflow for the synthesis of the target compound.
A common method is the Fischer esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of a strong acid catalyst. Alternatively, milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can be employed to avoid harsh acidic conditions that might be detrimental to sensitive substrates.
Chemical Reactivity and Stability
-
Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing carboxylate group. The bromine atom at the 4-position is activated towards nucleophilic aromatic substitution.[11] This allows for the displacement of the bromide with various nucleophiles (e.g., amines, thiols, alkoxides), making this compound an excellent building block for library synthesis.
-
Cross-Coupling Reactions : The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[12] This enables the introduction of aryl, vinyl, or alkynyl groups at the 4-position.
-
Hydrolysis : As an ester, the compound is susceptible to hydrolysis back to the parent carboxylic acid and benzyl alcohol under either acidic or basic conditions. It is expected to be stable under neutral conditions.
-
Storage : For long-term storage, it should be kept in a cool, dry place, protected from moisture and strong acids or bases to prevent degradation.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the characterization of key physicochemical properties.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
-
Preparation : Accurately weigh approximately 5-10 mg of Benzyl 4-bromopyridine-2-carboxylate into a glass vial.
-
Solvent Addition : Add a precise volume (e.g., 10 mL) of buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration : Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually.
-
Phase Separation : Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Analysis : Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification : Compare the measured concentration against a standard curve prepared from known concentrations of the compound in an organic solvent (e.g., acetonitrile) to determine the aqueous solubility.
Protocol: Determination of LogP (Shake-Flask Method)
-
System Preparation : Prepare a biphasic system by mixing equal volumes of n-octanol and water (or pH 7.4 buffer) in a separatory funnel. Shake vigorously and allow the phases to separate and become mutually saturated for at least 24 hours.
-
Compound Addition : Prepare a stock solution of Benzyl 4-bromopyridine-2-carboxylate in n-octanol. Add a small volume of this stock solution to a fresh mixture of the pre-saturated n-octanol and aqueous phases in a glass vial.
-
Equilibration : Seal the vial and shake gently for several hours until equilibrium is established.
-
Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.
-
Analysis : Carefully sample both the upper (n-octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using HPLC-UV or a similar quantitative method.
-
Calculation : The LogP value is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Conclusion
Benzyl 4-bromopyridine-2-carboxylate is a molecule with significant potential as a versatile intermediate in drug discovery and materials science. While direct experimental data is limited, a robust profile of its physicochemical properties can be confidently predicted based on its structure and comparison to well-characterized analogs. Its key features—a lipophilic character, a reactive C-Br bond for cross-coupling and SNAr reactions, and well-defined spectroscopic handles—make it an attractive scaffold for chemical exploration. The protocols and data presented in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their work, enabling the development of novel molecules with tailored properties.
References
-
PubChem. (n.d.). 4-Bromopyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link][1]
-
The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link][13]
-
University of Cambridge. (n.d.). Electronic Supporting Information. Retrieved from [Link][14]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][15]
-
PubChemLite. (n.d.). Benzyl 4-bromotetrahydro-1(2h)-pyridinecarboxylate (C13H16BrNO2). Retrieved from [Link][16]
-
Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2). Retrieved from [Link][17]
-
Stanchem. (n.d.). 4-Bromo-2-pyridinecarboxylic Acid, min 98% (HPLC). Retrieved from [Link][18]
-
Reddit. (2024, October 4). Help with 4-Bromopyridine HCl. r/Chempros. Retrieved from [Link][12]
-
ResearchGate. (2025, August 7). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. Retrieved from [Link][19]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link][20]
-
MDPI. (2023, October 16). 2-(1-Methoxycarbonyl-2-phenyleth-1-yl)-1-benzylpyridin-1-ium Bromide. Retrieved from [Link][21]
-
PubChemLite. (n.d.). 4-bromopyridine-2-carboxylic acid (C6H4BrNO2). Retrieved from [Link][22]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link][23]
-
ChemBK. (2024, April 9). 2-Bromopyridine-4-carboxylic acid. Retrieved from [Link][8]
-
ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link][11]
-
Pharmaffiliates. (n.d.). 4-Bromopyridine. Retrieved from [Link][24]
Sources
- 1. 4-Bromopyridine-2-carboxylic acid | C6H4BrNO2 | CID 735150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synchem.de [synchem.de]
- 3. 4-Bromo-2-pyridinecarboxylic Acid | 30766-03-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum [chemicalbook.com]
- 5. H64327.14 [thermofisher.com]
- 6. 29681-42-3 Cas No. | Methyl 4-bromopyridine-2-carboxylate | Apollo [store.apolloscientific.co.uk]
- 7. 2-溴吡啶-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. rsc.org [rsc.org]
- 16. PubChemLite - Benzyl 4-bromotetrahydro-1(2h)-pyridinecarboxylate (C13H16BrNO2) [pubchemlite.lcsb.uni.lu]
- 17. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 18. calpaclab.com [calpaclab.com]
- 19. researchgate.net [researchgate.net]
- 20. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. PubChemLite - 4-bromopyridine-2-carboxylic acid (C6H4BrNO2) [pubchemlite.lcsb.uni.lu]
- 23. govinfo.gov [govinfo.gov]
- 24. pharmaffiliates.com [pharmaffiliates.com]
